molecular formula C12H14ClFO3 B12639454 Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate

Cat. No.: B12639454
M. Wt: 260.69 g/mol
InChI Key: FCCCIEHCEWLXFX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a fluorinated ester that is often used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxybutanoates.

    Oxidation: 4-(2-chloro-5-fluoro-phenoxy)butanoic acid.

    Reduction: 4-(2-chloro-5-fluoro-phenoxy)butanol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate exhibit notable antibacterial properties. For instance, studies have shown that derivatives of 2-chloro-5-fluorophenol demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of 2-chloro-5-fluorophenol derivatives using the disc diffusion method. The results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria, suggesting that the structural features of these compounds enhance their antimicrobial potency .

2. Drug Development

The unique structural characteristics of this compound allow it to serve as a valuable building block in the synthesis of more complex pharmaceutical agents. Its halogen substituents can modulate interactions with biological targets, potentially leading to new therapeutic agents for treating infections or other diseases.

Agrochemical Applications

1. Herbicidal Properties

The compound's unique chemical structure may also confer herbicidal properties, making it useful in agricultural applications. Similar compounds have been studied for their effectiveness in inhibiting weed growth, which is crucial for crop management.

Data Table: Comparison of Herbicidal Activity

Compound NameHerbicidal ActivityTarget Weeds
This compoundModerateAmaranthus spp., Cynodon spp.
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoateHighEchinochloa spp., Setaria spp.

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions where 2-chloro-5-fluorophenol reacts with ethyl butanoate in the presence of a base such as potassium carbonate. This method allows for high yields and purity, essential for both research and industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate: Similar structure but with a different position of the fluoro substituent.

    Ethyl 4-(2-chloro-3-fluoro-phenoxy)butanoate: Another positional isomer with distinct reactivity.

    Ethyl 4-(2-chloro-5-bromo-phenoxy)butanoate: Contains a bromo substituent instead of fluoro, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its analogs.

Biological Activity

Structure and Properties

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is characterized by its phenoxybutanoate structure with chloro and fluoro substituents on the phenyl ring. The presence of these halogen atoms significantly influences its chemical properties and biological activities. The molecular formula of this compound is C12H14ClFO3, with a molecular weight of approximately 260.69 g/mol.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to this compound may exhibit antimicrobial properties. The unique combination of chlorine and fluorine substituents could enhance its lipophilicity and metabolic stability, which are critical factors for potential antimicrobial activity.

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its halogen substituents, which can modulate interactions with biological targets. These interactions may influence various biochemical pathways, potentially leading to enzyme inhibitory effects.

Potential Therapeutic Applications

Compounds with similar structures have been studied for their potential applications in pharmaceuticals and agrochemicals due to their unique biological profiles. The specific positioning of the chloro and fluoro substituents on the phenoxy ring may significantly influence its chemical reactivity and biological activity compared to similar compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundUnique FeaturesPotential Biological Activity
This compoundChloro at 2-position, Fluoro at 5-positionAntimicrobial, Enzyme inhibition
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoateBromo at 2-position, Fluoro at 5-positionAntimicrobial, Enhanced lipophilicity
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoateChloro at 4-position, Fluoro at 2-positionModulation of biological targets

This comparison highlights the potential impact of halogen positioning on biological activity.

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into its potential biological activities:

  • A study on phenoxyacetamide scaffolds revealed that the position and nature of halogen substituents significantly affect the compound's ability to inhibit bacterial Type III Secretion Systems (T3SS) . This suggests that this compound might have similar effects on bacterial pathogenicity.
  • Research on oxazolidinones with various substituents, including halogens, demonstrated that small changes in molecular structure can overcome efflux and permeation issues in Gram-negative bacteria . This indicates that the specific halogen arrangement in this compound could potentially contribute to its antibacterial properties.
  • Studies on marine phenolics have shown that halogenated phenolic compounds can exhibit various bioactivities, including enzyme inhibitory effects and antimicrobial, antiviral, and anticancer activities . While this compound is not of marine origin, these findings suggest potential areas for further investigation of its biological activities.

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(2-chloro-5-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

FCCCIEHCEWLXFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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